tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as TBAMDHIC, is an important organic molecule used in many scientific applications. It is a versatile compound, with a wide range of applications in the fields of organic synthesis, drug discovery, and analytical chemistry. TBAMDHIC is an alkyl amine, which is a type of organic compound that contains an amine group attached to an alkyl group. It is a highly reactive compound, which makes it useful for a variety of chemical reactions.
Scientific Research Applications
Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including drugs, pharmaceuticals, and other biologically active compounds. It is also used as a reagent in the synthesis of other compounds, such as quaternary ammonium salts, which are used in the synthesis of peptides and proteins. This compound is also used as a catalyst in a variety of reactions, such as the synthesis of cyclic imides and imidazolines.
Mechanism of Action
Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is an alkyl amine, and its mechanism of action is based on the interactions between its amine group and the surrounding molecules. Its amine group is highly reactive, and it can form hydrogen bonds with other molecules, such as carboxylic acids. This interaction can lead to the formation of a variety of products, such as amides, esters, and other organic compounds. This compound can also be used as a catalyst in a variety of reactions, such as the synthesis of cyclic imides and imidazolines.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, and it has been used in the treatment of various diseases, including cancer. It has also been used to treat various neurological disorders, such as depression and anxiety. Additionally, this compound has been used in the synthesis of drugs, such as opioids, and it has been used in the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has several advantages when used in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. It is also a relatively inexpensive compound, which makes it a cost-effective choice for research purposes. Additionally, this compound is a relatively safe compound, and it is not toxic to humans or animals. However, it can be corrosive to some materials, and it can react with other compounds, which can lead to the formation of unwanted byproducts.
Future Directions
There are a number of potential future directions for tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, this compound could be used in the synthesis of new compounds, such as peptides and proteins, and it could be used in the development of new catalysts for a variety of chemical reactions. Finally, this compound could be used in the development of new analytical techniques, such as mass spectrometry, for the identification and characterization of organic compounds.
properties
IUPAC Name |
tert-butyl 7-amino-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANHXPGGUAFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701745 | |
Record name | tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
935534-31-9 | |
Record name | tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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